N-Desethyl Milnacipran

Overview

Description

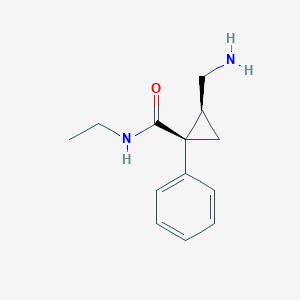

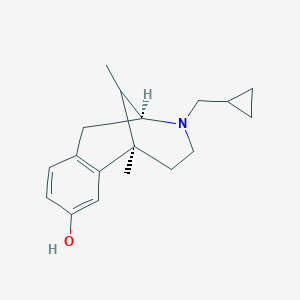

N-Desethyl Milnacipran, also known as this compound, is a useful research compound. Its molecular formula is C₁₃H₁₈N₂O and its molecular weight is 218.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-Desethyl Milnacipran (NDM) is a metabolite of Milnacipran, a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . The primary targets of NDM are likely to be the same as Milnacipran, which are the serotonin and norepinephrine transporters . These transporters play a crucial role in the regulation of mood and pain perception .

Mode of Action

Its importance lies in its connection to the known mechanism of Milnacipran, which inhibits the reuptake of serotonin and norepinephrine in the brain. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .

Biochemical Pathways

The biochemical pathways affected by NDM are those involved in serotonin and norepinephrine signaling . By inhibiting the reuptake of these neurotransmitters, NDM indirectly enhances their signaling pathways, leading to downstream effects such as mood elevation and pain mitigation .

Pharmacokinetics

The pharmacokinetics of NDM are closely related to those of Milnacipran. After oral administration of Milnacipran, about 8% of the dose is excreted in urine as the this compound metabolite . The peak plasma concentration of unchanged Milnacipran is attained at 3.5 hours, indicating substantial metabolism of Milnacipran upon oral administration .

Result of Action

The molecular and cellular effects of NDM’s action are likely to be similar to those of Milnacipran. These effects include enhanced neurotransmission due to increased levels of serotonin and norepinephrine in the synaptic cleft . This can lead to improvements in symptoms of conditions like fibromyalgia, including pain and fatigue .

Action Environment

Factors that affect the metabolism of milnacipran, such as liver function, could potentially influence the levels and effects of ndm

Biochemical Analysis

Biochemical Properties

N-Desethyl Milnacipran interacts with various enzymes and proteins in the body. The desethylation of Milnacipran to form this compound is catalyzed primarily by CYP3A4 with minor contribution by CYP2C8, 2C19, 2D6, and 2J2 .

Cellular Effects

The cellular effects of this compound are not fully understood. It is known that the parent compound, Milnacipran, has a significant impact on cellular processes. It inhibits the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission . It is plausible that this compound may have similar effects.

Molecular Mechanism

The exact molecular mechanism of this compound is not well-studied. As a metabolite of Milnacipran, it may share some of its parent compound’s mechanisms. Milnacipran inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft .

Temporal Effects in Laboratory Settings

It is known that this compound is the major metabolite excreted in the urine and accounted for approximately 18% of the dose .

Metabolic Pathways

This compound is a metabolite of Milnacipran, formed through the removal of an ethyl group. This metabolic process is primarily catalyzed by the enzyme CYP3A4, with minor contributions from CYP2C8, 2C19, 2D6, and 2J2 .

Properties

IUPAC Name |

(1R,2S)-2-(aminomethyl)-N-ethyl-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,16)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKUMJGXPDEXSQ-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1(CC1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105310-07-4 | |

| Record name | N-Desethyl milnacipran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105310074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESETHYL MILNACIPRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHM9921F76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell me about the presence of N-Desethyl Milnacipran after Milnacipran administration?

A1: Following a 100mg oral dose of Milnacipran hydrochloride in healthy male subjects, this compound was identified as a metabolite. Approximately 8% of the administered dose was recovered as this metabolite in urine samples []. While this signifies its presence, it's noteworthy that this compound appeared in lower plasma concentrations compared to Milnacipran and the l-Milnacipran carbamoyl O-glucuronide metabolite []. This suggests it might be a minor metabolic pathway in humans.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Trimethylenebis(oxy)bis[3-bromobenzonitrile]](/img/structure/B29160.png)

![Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B29170.png)

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)

![Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B29174.png)

![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)

![4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol](/img/structure/B29196.png)